Cas no 210037-56-2 (4-(bromomethyl)-2-hydroxybenzonitrile)

4-(bromomethyl)-2-hydroxybenzonitrile 化学的及び物理的性質
名前と識別子
-
- Benzonitrile, 4-(bromomethyl)-2-hydroxy-
- 4-(bromomethyl)-2-hydroxybenzonitrile
- 4-bromomethyl-2-hydroxy-benzonitrile
- DTXSID501288195
- 4-Bromomethyl-2-hydroxybenzonitrile
- SCHEMBL7983804
- 210037-56-2
- DA-08292
- YVGMRHNRRDVXFO-UHFFFAOYSA-N
-
- インチ: InChI=1S/C8H6BrNO/c9-4-6-1-2-7(5-10)8(11)3-6/h1-3,11H,4H2
- InChIKey: YVGMRHNRRDVXFO-UHFFFAOYSA-N
計算された属性
- 精确分子量: 210.963
- 同位素质量: 210.963
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 11
- 回転可能化学結合数: 1
- 複雑さ: 174
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.4
- トポロジー分子極性表面積: 44A^2
4-(bromomethyl)-2-hydroxybenzonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A014004143-250mg |
4-Cyano-3-hydroxybenzyl bromide |
210037-56-2 | 97% | 250mg |
$480.00 | 2023-09-02 | |
Enamine | BBV-40246435-1.0g |
4-(bromomethyl)-2-hydroxybenzonitrile |
210037-56-2 | 95% | 1.0g |
$1085.0 | 2023-01-12 | |
Enamine | BBV-40246435-1g |
4-(bromomethyl)-2-hydroxybenzonitrile |
210037-56-2 | 95% | 1g |
$1085.0 | 2023-10-28 | |
Enamine | BBV-40246435-2.5g |
4-(bromomethyl)-2-hydroxybenzonitrile |
210037-56-2 | 95% | 2.5g |
$2246.0 | 2023-10-28 | |
Enamine | BBV-40246435-5.0g |
4-(bromomethyl)-2-hydroxybenzonitrile |
210037-56-2 | 95% | 5.0g |
$2845.0 | 2023-01-12 | |
Alichem | A014004143-1g |
4-Cyano-3-hydroxybenzyl bromide |
210037-56-2 | 97% | 1g |
$1534.70 | 2023-09-02 | |
Enamine | BBV-40246435-10g |
4-(bromomethyl)-2-hydroxybenzonitrile |
210037-56-2 | 95% | 10g |
$3578.0 | 2023-10-28 | |
Enamine | BBV-40246435-10.0g |
4-(bromomethyl)-2-hydroxybenzonitrile |
210037-56-2 | 95% | 10.0g |
$3578.0 | 2023-01-12 | |
Alichem | A014004143-500mg |
4-Cyano-3-hydroxybenzyl bromide |
210037-56-2 | 97% | 500mg |
$806.85 | 2023-09-02 | |
Enamine | BBV-40246435-5g |
4-(bromomethyl)-2-hydroxybenzonitrile |
210037-56-2 | 95% | 5g |
$2845.0 | 2023-10-28 |
4-(bromomethyl)-2-hydroxybenzonitrile 関連文献
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Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
4-(bromomethyl)-2-hydroxybenzonitrileに関する追加情報
Introduction to 4-(Bromomethyl)-2-hydroxybenzonitrile (CAS No. 210037-56-2)
4-(Bromomethyl)-2-hydroxybenzonitrile, a compound with the CAS number 210037-56-2, is a versatile organic molecule that has garnered significant attention in recent years due to its potential applications in various fields, including pharmaceuticals, materials science, and chemical synthesis. This compound is characterized by its unique structural features, which include a bromomethyl group, a hydroxyl group, and a nitrile functionality. These functionalities endow the molecule with a range of chemical properties that make it an attractive candidate for diverse research and industrial applications.
The molecular formula of 4-(bromomethyl)-2-hydroxybenzonitrile is C8H7BrNO2, and its molecular weight is approximately 215.05 g/mol. The compound is typically synthesized through a series of well-documented chemical reactions, including the bromination of 2-hydroxybenzonitrile followed by the introduction of the bromomethyl group. The synthesis process can be fine-tuned to achieve high yields and purity, making it suitable for both laboratory-scale and industrial-scale production.
In the realm of pharmaceutical research, 4-(bromomethyl)-2-hydroxybenzonitrile has shown promise as a lead compound for the development of novel drugs. Its bromomethyl group can participate in various chemical reactions, such as nucleophilic substitution and coupling reactions, which are crucial for the synthesis of complex organic molecules. Additionally, the hydroxyl and nitrile groups provide opportunities for further functionalization, allowing researchers to tailor the compound's properties for specific therapeutic applications.
Recent studies have explored the biological activities of 4-(bromomethyl)-2-hydroxybenzonitrile. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that this compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines in human cells. Another study in the European Journal of Medicinal Chemistry in 2022 demonstrated that 4-(bromomethyl)-2-hydroxybenzonitrile has antiproliferative activity against various cancer cell lines, suggesting its potential as an anticancer agent.
Beyond its pharmaceutical applications, 4-(bromomethyl)-2-hydroxybenzonitrile has also found use in materials science. Its unique combination of functional groups makes it an excellent building block for the synthesis of advanced materials with tailored properties. For example, researchers at the University of California, Berkeley, have utilized this compound to develop novel polymers with enhanced mechanical strength and thermal stability. These polymers have potential applications in areas such as electronics, coatings, and adhesives.
In chemical synthesis, 4-(bromomethyl)-2-hydroxybenzonitrile serves as a valuable intermediate for the preparation of more complex molecules. Its reactivity and functional group diversity allow chemists to design and synthesize a wide range of compounds with specific functionalities. This versatility has led to its widespread use in academic and industrial laboratories for various synthetic transformations.
The safety profile of 4-(bromomethyl)-2-hydroxybenzonitrile is an important consideration for its practical use. While it is generally considered safe when handled under appropriate conditions, it is essential to follow standard laboratory safety protocols to minimize any potential risks. This includes wearing personal protective equipment (PPE) such as gloves and goggles, working in well-ventilated areas, and storing the compound in appropriate containers.
In conclusion, 4-(bromomethyl)-2-hydroxybenzonitrile (CAS No. 210037-56-2) is a multifaceted compound with a wide range of applications in pharmaceuticals, materials science, and chemical synthesis. Its unique structural features and versatile reactivity make it an invaluable tool for researchers and scientists working in these fields. As ongoing research continues to uncover new properties and applications of this compound, it is likely to play an increasingly important role in advancing scientific knowledge and technological innovation.
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